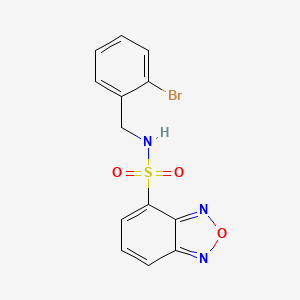![molecular formula C18H16F3NO4 B4185461 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4185461.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BDP is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is a target for the treatment of type 2 diabetes and other metabolic disorders.
作用機序
BDP acts as a selective antagonist of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide by binding to the receptor and inhibiting its activity. N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide is primarily expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. By inhibiting the activity of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide, BDP can reduce insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
BDP has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that BDP can inhibit the activity of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide with high potency and selectivity. In vivo studies have shown that BDP can improve glucose tolerance and reduce insulin secretion in animal models of type 2 diabetes. BDP has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One of the main advantages of using BDP in lab experiments is its high potency and selectivity as a N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide antagonist. This makes it a valuable tool for studying the role of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide in glucose homeostasis and insulin secretion. However, one limitation of using BDP is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for research on BDP. One area of interest is the development of more potent and selective N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide antagonists based on the structure of BDP. Another area of research is the investigation of the potential therapeutic applications of BDP in the treatment of type 2 diabetes and other metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-oxidant effects of BDP.
科学的研究の応用
BDP has been extensively studied for its potential use in various research applications. One of the most promising areas of research is its use as a selective N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide antagonist. N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide is a receptor that is involved in the regulation of glucose homeostasis and insulin secretion. BDP has been shown to inhibit the activity of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide, which makes it a potential drug candidate for the treatment of type 2 diabetes and other metabolic disorders.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-11(26-14-4-2-3-13(8-14)18(19,20)21)17(23)22-9-12-5-6-15-16(7-12)25-10-24-15/h2-8,11H,9-10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGBMKVPEHCYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-2-thienyl]-2-methyl-3-furamide](/img/structure/B4185380.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4185388.png)
![methyl 4-(3-methylphenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4185406.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4185412.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4185432.png)
![N-[4-(anilinosulfonyl)phenyl]-5-chloro-2-thiophenesulfonamide](/img/structure/B4185433.png)
![3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4185449.png)

![4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4185462.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(4-phenylbutanoyl)piperazine](/img/structure/B4185469.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4185474.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-(phenylthio)acetamide](/img/structure/B4185480.png)